Product packaging for Cumyl-PICA(Cat. No.:CAS No. 1400742-32-6)

Cumyl-PICA

Cat. No.: B570429
CAS No.: 1400742-32-6
M. Wt: 348.5 g/mol
InChI Key: RCXFMWJQOYCIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cumyl-PICA (1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic indole-3-carboxamide-based synthetic cannabinoid receptor agonist . This compound is of significant interest in forensic and biochemical research due to its potent activity on cannabinoid receptors. Studies indicate it acts as an agonist for the central CB1 and peripheral CB2 receptors, with reported Ki values of 59.21 nM at CB1 and 136.38 nM at CB2, and EC50 values of 11.98 nM at CB1 and 16.2 nM at CB2 . From a structural perspective, this compound is a derivative of the synthetic cannabinoid AM2201, featuring a PINACA-like chain and a modified naphthoyl group with an added benzyl group . Its potent receptor binding profile makes it a valuable reference standard for analytical work. This compound has been identified in synthetic cannabis products, and its sale is restricted to licensed controlled substance laboratories and qualified academic research institutions . The physiological and toxicological properties of this compound have not been fully determined . This product is intended for research and forensic applications and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O B570429 Cumyl-PICA CAS No. 1400742-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentyl-N-(2-phenylpropan-2-yl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFMWJQOYCIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017202
Record name CUMYL-PICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-32-6
Record name N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cumyl-PICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CUMYL-PICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUMYL-PICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4APZ90T9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Analog Generation for Research Purposes

Methodologies for the Chemical Synthesis of Cumyl-PICA and Related Cumyl-Carboxamide Structures

The synthesis of this compound and its related indole-3-carboxamide structures typically involves a multi-step process culminating in an amide coupling reaction. A common synthetic pathway for cumyl-derived indole (B1671886) SCRAs begins with the indole core. acs.org The indole is first N-alkylated, for instance, by treatment with sodium hydride to form the indole anion, followed by the addition of a suitable alkyl halide, such as 1-bromopentane (B41390) for the synthesis of this compound. acs.org

Following N-alkylation, the 3-position of the indole ring is functionalized. One method involves reacting the N-alkylated indole with trifluoroacetic anhydride (B1165640) to yield a 1-alkylated 3-(trifluoroacetyl)indole (B88726) intermediate. acs.org This intermediate is subsequently hydrolyzed under basic conditions, for example, using potassium hydroxide (B78521) in a mixture of methanol (B129727) and toluene (B28343), to produce the corresponding 1-alkyl-1H-indole-3-carboxylic acid. acs.org

The final and crucial step is the amide bond formation. The synthesized carboxylic acid is coupled with 2-phenylpropan-2-amine (cumylamine). This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF). acs.org This general strategy can be adapted to produce a variety of related cumyl-carboxamide structures by varying the starting N-alkylated indole or the amine coupling partner.

Synthetic Strategies for Fluorinated and Non-Fluorinated this compound Analogues (e.g., 5F-Cumyl-PICA)

The synthesis of fluorinated analogues, such as 5F-Cumyl-PICA, follows a similar logic to the non-fluorinated parent compound, with modifications primarily in the initial alkylation step. For 5F-Cumyl-PICA, the synthesis begins with the N-alkylation of the indole core using 1-bromo-5-fluoropentane. researchgate.net

A convenient one-pot procedure has been described for this synthesis. researchgate.net In this method, indole is first alkylated with 1-bromo-5-fluoropentane. The resulting 1-(5-fluoropentyl)-1H-indole is then directly converted to the corresponding 3-trifluoroacetylindole intermediate by reacting it with trifluoroacetic anhydride. researchgate.net This intermediate is subsequently hydrolyzed to form 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid. The carboxylic acid is then converted to the more reactive acid chloride, typically using oxalyl chloride. Finally, treatment of the acid chloride with cumylamine (B32423) affords the target compound, 5F-Cumyl-PICA. researchgate.net This synthetic route is also applicable to the creation of other indole- and indazole-based SCRA analogues. researchgate.netnih.gov

The addition of a fluorine atom to the pentyl tail is a common modification made by clandestine producers and is of significant interest in forensic and pharmacological research. researchgate.net The synthetic strategies employed must be versatile enough to accommodate various halogenated and non-halogenated alkyl chains to generate a wide range of analogues for comprehensive study.

Preparation of Reference Standards for Analytical and Pharmacological Research

Accurate analytical identification and pharmacological characterization of this compound and its analogues depend on the availability of high-purity, certified reference standards. These standards are essential for validating analytical methods, such as those using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS), and for conducting pharmacological assays. researchgate.netnih.gov

The preparation of these standards begins with the chemical synthesis of the target compound, as described in the sections above, followed by extensive purification and characterization to confirm its identity and purity. researchgate.net Analytical characterization typically includes techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

For laboratory use, certified reference standards, often purchased from commercial suppliers like Cayman Chemicals, are used to prepare stock and working solutions. nih.gov For example, a standard stock solution of 1 mg/mL can be prepared by dissolving the certified material in a suitable solvent like methanol. nih.gov This stock solution is then serially diluted to create a range of working standards and calibration solutions necessary for quantitative analysis. nih.gov These solutions are used to fortify blank biological matrices, such as drug-free blood, to establish and validate analytical methods for detecting and quantifying the compounds in forensic cases. nih.gov

Standard TypePreparation StepPurposeSolvent Example
Stock Solution Dissolving certified reference materialCreate a concentrated, stable solution for long-term storageMethanol
Working Solution Dilution of the stock solutionPrepare intermediate concentrations for creating calibratorsMethanol
Calibration Standards Fortifying blank matrix with working solutionsCreate a range of known concentrations to generate a calibration curve for quantificationMethanol
Quality Controls (QCs) Fortifying blank matrix at low, medium, and high concentrationsAssess the precision and accuracy of the analytical methodMethanol

Design and Synthesis of Systematic Libraries of Cumyl-Derived SCRAs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. oncodesign-services.comwikipedia.org In the context of this compound, SAR studies help identify which structural features are critical for binding to and activating cannabinoid receptors. acs.org To conduct these studies, systematic libraries of cumyl-derived SCRAs are designed and synthesized. acs.org

The design of these libraries involves systematically modifying specific parts of the this compound molecule, including:

The Core Heterocycle: Replacing the indole core with other heterocyclic systems like indazole (leading to cumyl-PINACA analogues) or 7-azaindole. nih.govacs.org

The N-Alkyl Tail: Varying the length and structure of the N-alkyl "tail" group. Libraries have been synthesized to include not only the n-pentyl and n-butyl chains but also a range of homologous alicyclic tails with different ring sizes, such as cyclopropylmethyl, cyclobutylmethyl, cyclopentylmethyl, and cyclohexylmethyl. acs.orgacs.org

The Linked Group: Modifying the cumyl group itself, although this is less common in the literature compared to core and tail modifications.

The synthesis of these libraries employs the general synthetic methodologies described previously. acs.org By creating a panel of structurally related compounds and evaluating their potency and efficacy at CB1 and CB2 receptors, researchers can elucidate key SAR trends. nih.govacs.org For instance, studies have shown that SCRAs with indazole cores are generally of equal or greater potency than their indole counterparts. acs.org Furthermore, the nature of the N-alkyl tail has been identified as a critical pharmacophore, with an optimal chain length for CB1 activation being similar to that of an n-pentyl group. acs.org This systematic approach allows for a comprehensive characterization of the pharmacological landscape of this class of compounds. acs.org

Compound ClassCore StructureTail Group ExamplesResearch Purpose
This compound Analogues Indolen-Butyl, n-Pentyl, CyclopentylmethylSAR of tail group on indole core acs.org
Cumyl-PINACA Analogues Indazolen-Butyl, n-Pentyl, CyclohexylmethylSAR of tail group on indazole core acs.org
Scaffold-Hopping Analogues Indole, Indazole, 7-Azaindole5-FluoropentylCompare pharmacology across different core structures researchgate.netnih.gov
Alicyclic Tail Analogues Indole, IndazoleCyclopropylmethyl, CyclobutylmethylInvestigate impact of cyclic tail groups on activity acs.org

Comprehensive Pharmacological Characterization at Cannabinoid Receptors

Cannabinoid Receptor (CB1 and CB2) Binding Affinity Analysis.

Binding affinity studies are fundamental in determining how strongly a compound interacts with a receptor. For Cumyl-PICA, these studies have involved assessing its ability to bind to both CB1 and CB2 receptors.

Radioligand Competition Binding Experiments.

Radioligand competition binding experiments are a standard method used to determine the binding affinity of a compound for a receptor. This technique involves using a radiolabeled ligand that is known to bind to the receptor and observing how effectively the test compound (this compound) competes with the radioligand for binding sites. Studies have employed tritiated radioligands, such as [³H]-CP-55,940, to assess the binding affinities of synthetic cannabinoids, including this compound, at human CB1 receptors. mdpi.com Competitive binding curves are generated and analyzed to determine the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Comparative Binding Profiles with Endocannabinoids and Classical Cannabinoids.

Comparing the binding profile of this compound to endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as classical cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) and CP 55,940, provides context for its potency and potential effects. While specific direct comparisons of this compound's binding affinity (Ki) to these compounds in the exact same study were not extensively detailed in the search results for Ki values, related cumyl derivatives have shown high affinity for both human cannabinoid receptors type-1 and type-2. nih.gov Other studies on related synthetic cannabinoids provide context, indicating that some synthetic cannabinoids can exhibit significantly higher binding affinities and potencies compared to Δ9-THC and even potent agonists like CP 55,940 in certain assays. mq.edu.aumdpi.com

Evaluation of CB1/CB2 Receptor Selectivity.

Receptor selectivity is a key aspect of pharmacological characterization, indicating whether a compound preferentially binds to one receptor subtype over another. Research on cumyl-derived synthetic cannabinoids, including this compound, has shown selectivity for CB1 activation over CB2, with selectivity ratios varying among different analogues. acs.orgresearchgate.netnih.gov For instance, some cumyl derivatives have shown CB1 selectivity ranging from approximately 3 to 53 times over CB2 in fluorometric assays of membrane potential. acs.orgresearchgate.netnih.gov This suggests that this compound is likely to exert its effects predominantly through the CB1 receptor, although it also interacts with CB2 receptors.

Investigation of Cannabinoid Receptor Functional Activity and Efficacy.

Beyond simple binding, it is crucial to understand whether a compound activates the receptor upon binding (agonist activity) and to what extent (efficacy). Functional assays are used for this purpose.

G-Protein Coupled Receptor (GPCR) Activation Assays.

Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors. Agonist binding to these receptors triggers a cascade of intracellular events, including the activation of G proteins. GPCR activation assays measure this downstream signaling.

[35S]GTPγS Binding Assays.

The [35S]GTPγS binding assay is a widely used method to directly measure the activation of G proteins by GPCR agonists. This assay quantifies the binding of the non-hydrolyzable GTP analog, guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS), to activated Gα subunits. mdpi.com Studies have utilized [35S]GTPγS binding assays to evaluate the functional activity of synthetic cannabinoids, including this compound, at CB1 and CB2 receptors. nih.gov These assays can provide information on both the potency (EC50, the concentration of the compound that produces 50% of the maximal effect) and the efficacy (Emax, the maximal response produced by the compound) of the compound as a receptor agonist. Research indicates that this compound, along with other synthetic cannabinoids, can produce greater maximal effects than Δ9-THC in [35S]GTPγS signaling. nih.gov However, it is noted that there can be significant differences in potency and selectivity reported between [35S]GTPγS assays and other functional assays like fluorometric assays of membrane potential, potentially reflecting differences in assay techniques or signaling bias. acs.org

Summary of Selected Pharmacological Data for this compound and Comparators

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)Functional Efficacy (Emax relative to CP 55,940 or Δ9-THC)Assay TypeSource
This compoundCB1Not explicitly reported in search results2.95–174 nM (range for related cumyls including 5F-CUMYL-PICA) researchgate.netnih.govHigher than Δ9-THC in [35S]GTPγS signaling nih.gov[35S]GTPγS binding, Membrane potential assay nih.govresearchgate.netnih.gov
This compoundCB2Not explicitly reported in search results11.3–122 nM (range for related cumyls) acs.orgresearchgate.netnih.govNot explicitly reported in search resultsMembrane potential assay acs.orgresearchgate.netnih.gov
CP 55,940CB10.6 - 5.0 nM tocris.com0.2 nM tocris.com100% (reference)Various, including [35S]GTPγS binding tocris.com tocris.com
CP 55,940CB20.7 - 2.6 nM tocris.com0.3 nM tocris.com100% (reference)Various, including [35S]GTPγS binding tocris.com tocris.com
Δ9-THCCB1Not explicitly reported in search resultsNot explicitly reported in search resultsLower than this compound in [35S]GTPγS signaling nih.gov[35S]GTPγS binding nih.gov
Anandamide (AEA)CB1VariesVariesPartial agonistVarious guidetopharmacology.org
2-Arachidonoylglycerol (2-AG)CB1VariesVariesFull agonistVarious nih.gov
2-Arachidonoylglycerol (2-AG)CB2VariesVariesPrimary endogenous ligandVarious nih.govwikipedia.org
G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation Assays

GIRK channel activation is a downstream effect of G protein signaling initiated by activated cannabinoid receptors. Studies utilizing GIRK assays have shown that this compound and certain analogues are potent agonists at CB1 receptors. acs.orgresearchgate.netfrontiersin.org In some instances, these compounds demonstrated maximal responses that were higher than that of the reference efficacious agonist CP 55,940, suggesting potentially higher efficacy in this specific pathway. acs.orgresearchgate.net For example, this compound, along with CUMYL-PINACA and CUMYL-5F-PICA, exhibited maximal responses 15–20% higher than CP 55,940 in a GIRK assay. acs.orgresearchgate.net

Membrane Potential Assays (e.g., Fluorometric Imaging Plate Reader (FLIPR) Assays)

Fluorometric Imaging Plate Reader (FLIPR) assays, which measure changes in membrane potential upon receptor activation, are commonly used to assess the functional activity of cannabinoid receptor agonists. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net this compound and a range of cumyl-derived synthetic cannabinoids have been characterized as potent and efficacious agonists at both CB1 and CB2 receptors in FLIPR membrane potential assays. acs.orgresearchgate.netnih.govresearchgate.net Studies have reported EC50 values for this compound in the low nanomolar range for both receptors, indicating high potency. wikipedia.orgresearchgate.netnih.govresearchgate.net For instance, one study reported EC50 values of 11.98 nM at CB1 and 16.2 nM at CB2 for this compound. wikipedia.org Another comprehensive study on cumyl-derived synthetic cannabinoids reported EC50 values ranging from 0.43 to 12.3 nM for CB1 and 11.3 to 122 nM for CB2 across the series, with this compound falling within these ranges and demonstrating selectivity for CB1 activation over CB2. acs.orgresearchgate.netnih.gov

Compound CB1 EC50 (nM) CB2 EC50 (nM) Assay Type Source
This compound 11.98 16.2 Membrane Potential wikipedia.org
This compound 4.2 - Membrane Potential researchgate.net
This compound 11.98 5.83 Membrane Potential researchgate.net
Cumyl-5F-PICA 2.8 - Membrane Potential researchgate.net
Cumyl-5F-PICA 5.83 - Membrane Potential researchgate.net
Cumyl-PINACA 2.3 - Membrane Potential researchgate.net
Cumyl-5F-PINACA 0.43 11.3 Membrane Potential acs.orgresearchgate.net
CP 55,940 10.4 - GIRK acs.org
CP 55,940 10.4 - Membrane Potential acs.org
CUMYL-4CN-BINACA 0.58 6.12 Functional Assay frontiersin.orgresearchgate.net

Note: Some sources provide ranges or multiple values depending on the specific assay conditions or cell line used. Where multiple values for this compound were found in the same source referring to similar assays, they are included.

Adenylyl Cyclase Inhibition via Cyclic Adenosine Monophosphate (cAMP) Biosensor Assays

Cannabinoid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. cAMP biosensor assays are used to measure this effect. mdpi.comresearchgate.netnih.govacs.orgservice.gov.uk Studies using cAMP assays have demonstrated that this compound and other cumyl derivatives act as potent agonists, causing a reduction in cAMP levels. researchgate.netnih.gov These compounds have been reported to exhibit greater efficacy in inhibiting adenylyl cyclase compared to Δ9-THC. nih.gov While specific EC50 values for this compound in cAMP assays were not as widely reported as for membrane potential assays in the provided sources, related cumyl compounds like Cumyl-PINACA showed very high potency in this assay format. researchgate.net

β-Arrestin Recruitment Assays at CB1 and CB2 Receptors

β-Arrestin recruitment is another important signaling pathway downstream of GPCR activation, including cannabinoid receptors. β-Arrestin recruitment assays assess the ability of a ligand to promote the translocation of β-arrestin proteins to the activated receptor. acs.orgnih.govacs.orgotago.ac.nzacs.orgnih.govfigshare.comnih.gov Studies have investigated the β-arrestin recruitment profiles of various synthetic cannabinoids, including cumyl derivatives. researchgate.netacs.orgnih.govacs.orgacs.orgnih.govfigshare.com The efficacy of SCRAs in recruiting β-arrestin can vary depending on the specific compound, receptor subtype, and assay conditions. acs.orgnih.gov Some studies suggest that certain SCRAs, including some cumyl compounds, may show preferences for β-arrestin signaling over G protein signaling, contributing to biased agonism. acs.org Conversely, other studies indicate that while SCRAs induce potent and efficacious β-arrestin translocation at CB1, they may be less efficient at recruiting β-arrestin to CB2 compared to CB1. nih.gov For example, 5F-CUMYL-PICA was tested in a β-arrestin 2 recruitment assay at CB1 receptors, showing concentration-dependent recruitment. acs.org

Analysis of Biased Agonism at Cannabinoid Receptors

Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others upon binding to a single receptor. acs.organnualreviews.org This phenomenon has been explored for synthetic cannabinoid receptor agonists, including cumyl derivatives, to understand if their signaling profiles differ from endogenous cannabinoids or reference agonists like CP 55,940. nih.govacs.orgotago.ac.nz Studies utilizing multiplexed or pathway-specific assays have investigated the potential for biased agonism among SCRAs by comparing their potency and efficacy in activating G protein signaling (e.g., measured by GIRK activation or cAMP inhibition) versus recruiting β-arrestin. nih.govacs.org Some findings suggest that many SCRAs, including certain cumyl compounds, may exhibit a bias towards β-arrestin recruitment relative to G protein activation when compared to a putatively balanced agonist like CP 55,940. acs.org However, the extent and direction of bias can be dependent on the specific SCRA structure and the assay system used. nih.govacs.org

Structure-Activity Relationship (SAR) Delineation of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For cumyl-derived synthetic cannabinoids, SAR has been explored by synthesizing and testing analogues with variations in different parts of the molecule, such as the heterocyclic core and the N-linked substituent (tail group). mdpi.comacs.orgresearchgate.netacs.orgnih.govfigshare.comugent.benih.govresearchgate.netacs.org These studies help to identify key structural features that are important for receptor binding, potency, and efficacy at CB1 and CB2 receptors. acs.orgresearchgate.netacs.orgnih.govfigshare.comugent.beresearchgate.netacs.org

Influence of Indole (B1671886) versus Indazole Heterocyclic Cores on Receptor Potency and Efficacy

A significant area of SAR investigation for synthetic cannabinoids, including cumyl derivatives, involves comparing the pharmacological activity of compounds featuring an indole core versus those with an indazole core. mdpi.comacs.orgresearchgate.netnih.govacs.org These two heterocyclic structures are common scaffolds in synthetic cannabinoids. mdpi.comnih.gov Research consistently indicates that the choice of the heterocyclic core influences the potency and efficacy of these compounds at cannabinoid receptors. acs.orgresearchgate.netacs.org Specifically, studies have shown that indazole analogues are generally more potent agonists at the CB1 receptor compared to their corresponding indole congeners. acs.orgresearchgate.netacs.org For example, in a FLIPR membrane potential assay, cumyl-derived indazoles were found to be more potent CB1 agonists than the corresponding indoles. acs.orgresearchgate.net This suggests that the indazole core may confer a more favorable interaction with the CB1 receptor binding site, leading to increased potency. acs.org

Compound Series Heterocyclic Core CB1 Potency (General Trend) Source
Cumyl-derived SCRAs Indole Lower acs.orgresearchgate.net
Cumyl-derived SCRAs Indazole Higher acs.orgresearchgate.net
Adamantane-derived SCRAs Indole Lower acs.org
Adamantane-derived SCRAs Indazole Higher acs.org

Further SAR analysis has explored the impact of the N-linked substituent (tail group) on activity. acs.orgresearchgate.netacs.orgnih.govfigshare.comugent.beresearchgate.net For cumyl derivatives, the nature and length of the alkyl chain at the N1 position of the indole or indazole core significantly influence potency and selectivity. acs.orgresearchgate.netacs.orgnih.govfigshare.comugent.beresearchgate.net For instance, a 5-fluoropentyl chain at the N1 position has been associated with high potency within both the indole and indazole series of cumyl-derived synthetic cannabinoids. acs.orgresearchgate.net

Contribution of the Cumyl Moiety to Cannabinoid Receptor Interactions

The cumyl moiety, specifically the 2-phenylpropan-2-yl group, is a defining structural feature in a class of synthetic cannabinoids that includes this compound. Research into the SAR of synthetic cannabinoids has highlighted the significant role of this 'head group' in determining receptor interaction profiles. Studies comparing different head group compositions have shown that the cumyl group contributes to high affinity and potency at the CB₁ receptor. wikipedia.orgwikipedia.org For instance, in comparative studies of 5F-pentylindole analogs, the cumyl head group in 5F-CUMYL-PICA resulted in high CB₁ affinity and potency, similar to that observed with the 3,3-dimethylbutanoate (B8739618) group in 5F-MDMB-PICA, whereas a benzyl (B1604629) group (as in 5F-SDB-006) conferred lower potency. wikipedia.org Furthermore, studies on cumyl-derived synthetic cannabinoids, including this compound and its analogs, have indicated that indazole core structures generally confer greater CB₁ agonist potency compared to their corresponding indole congeners. wikipedia.org

Impact of N-Alkyl/N-Fluoroalkyl Chain Length and Substitutions (e.g., Pentyl, Fluoropentyl, Cyclic Tails) on CB1 Activation

The nature and length of the substituent attached to the nitrogen atom (N-alkyl/N-fluoroalkyl chain or cyclic tail) in the core structure of synthetic cannabinoids, including this compound and its analogs, significantly influence their interaction with and activation of the CB₁ receptor. This "pendant tail" is considered a critical pharmacophore for CB₁ activation. nucleos.comnih.govwikipedia.orgiiab.me Studies involving systematic libraries of cumyl-indole and cumyl-indazole-carboxamides with varying tails have demonstrated that the optimal chain length for robust CB₁ activation approximates an n-pentyl chain. nucleos.comnih.govwikipedia.orgiiab.mewikipedia.orgwikidoc.org An alkyl chain length of at least three carbons is generally required for high affinity binding to cannabinoid receptors, with optimal binding typically observed with a five-carbon side chain. wikipedia.orgwikidoc.org

The introduction of a fluorine atom at the terminal position of the pentyl chain, as seen in 5F-CUMYL-PICA, has been noted to confer high potency within both indole and indazole series of synthetic cannabinoids. wikipedia.org

Variations involving cyclic tails also impact CB₁ activity. Research indicates that the activity of SCRAs encompassing cyclic tails decreases as the number of carbons forming the cyclic moiety decreases. For example, among tested cumyl-derived synthetic cannabinoids with cyclic tails, CUMYL-CPrMICA (with a cyclopropylmethyl tail) showed the least CB₁ activity across different assay formats. nucleos.comnih.govwikipedia.orgiiab.me

Table 1 provides illustrative data on the CB₁ receptor activity of this compound and selected analogs with varying N-substituents and core structures.

Table 1: Illustrative CB₁ Receptor Activity of this compound and Select Analogs

CompoundCore StructureN-SubstituentCB₁ EC₅₀ (nM)CB₁ Kᵢ (nM)Reference
This compoundIndolePentyl11.9859.21 wikipedia.org
CUMYL-PINACAIndazolePentyl0.1586.273676 wikipedia.org
CUMYL-5F-PICAIndole5-Fluoropentyl2.8- wikipedia.org
CUMYL-5F-PINACAIndazole5-Fluoropentyl0.43- wikipedia.orgfrontiersin.org
CUMYL-CBMICAIndoleCyclobutylmethyl62.9- wikipedia.org
CUMYL-CPrMICAIndoleCyclopropylmethylLeast Active- nucleos.comnih.govwikipedia.orgiiab.me

Note: EC₅₀ values represent the half-maximal effective concentration, and Kᵢ values represent the inhibition constant (binding affinity). Values may vary depending on the specific assay format and experimental conditions.

Computational Approaches to SAR: Molecular Docking Studies

Computational methods, particularly molecular docking studies, have been employed to provide insights into the structure-activity relationships observed for this compound and related synthetic cannabinoids. These studies aim to model the interaction between the ligand molecule and the cannabinoid receptor binding site at an atomic level. nucleos.comnih.govwikipedia.orgiiab.me

Molecular docking simulations have been used to rationalize the impact of the pendant tail variations on CB₁ activation. These studies often highlight the importance of the optimal steric contribution of the hydrophobic tail for favorable interactions within the receptor binding pocket. nucleos.comnih.govwikipedia.orgiiab.me By predicting the likely binding poses and interaction energies, docking studies can help explain why certain tail lengths or structures lead to higher affinity and potency compared to others.

Enantiospecificity in Cannabinoid Receptor Binding and Functional Activity

For some carboxamide-type synthetic cannabinoid receptor agonists, the (S)-enantiomer has been shown to possess increased potency at the CB₁ receptor compared to the (R)-enantiomer. nih.gov This suggests that the stereochemistry of chiral centers within the molecule can significantly influence binding and functional activity at cannabinoid receptors. Different enantiomers may adopt different orientations or engage in distinct interactions within the receptor binding pocket, leading to variations in their pharmacological effects despite targeting the same site. researchgate.netcnr.it

Methodological Considerations and Comparative Analysis across Different Assay Formats

The pharmacological characterization of synthetic cannabinoids, including this compound, relies on a variety of in vitro assay formats designed to assess receptor binding and functional activity. Commonly used methods include assays monitoring beta-arrestin2 recruitment, Gβγ-mediated membrane hyperpolarization (e.g., using membrane potential assays), and [³⁵S]GTPγS binding. nucleos.comnih.govwikipedia.orgiiab.menih.govcaymanchem.comcaymanchem.comcaymanchem.com

Therefore, when interpreting and comparing pharmacological data for synthetic cannabinoids, it is crucial to consider the specific methodological characteristics of the assays used. nucleos.comnih.govwikipedia.orgiiab.me While traditional methods like [³⁵S]GTPγS binding have been widely used, newer techniques such as NanoBRET-based assays are being explored for their efficiency and suitability for high-throughput screening. caymanchem.com Comparing efficacies derived from different assay designs requires careful consideration. caymanchem.com

Metabolism and Biotransformation Pathways of Cumyl Pica

In Vitro Metabolic Profiling Using Hepatic Models

In vitro models, such as liver microsomes and hepatocytes, are invaluable tools for characterizing the metabolic pathways of xenobiotics. These systems mimic the enzymatic environment of the liver, allowing for the identification of initial metabolic steps.

Incubation with Human and Animal Liver Microsomes and Hepatocytes

Studies investigating Cumyl-PICA metabolism have utilized both human and rat liver microsomes and hepatocytes researchgate.netnih.govnih.gov. Incubation of this compound with these hepatic models has demonstrated rapid metabolic clearance in vitro researchgate.netnih.govnih.gov. For instance, incubation with human hepatocytes has revealed the formation of numerous metabolites over time nih.govdiva-portal.org. One study tentatively identified twenty-eight metabolites for this compound using human and rat liver microsomes and hepatocytes researchgate.netnih.govnih.gov.

Identification of Phase I Oxidative Transformations

Phase I metabolism of this compound is dominated by oxidative reactions, primarily mediated by cytochrome P450 (CYP) enzymes researchgate.netnih.govnih.govwvu.edu. These transformations introduce or expose functional groups, making the molecule more amenable to subsequent phase II conjugation.

Hydroxylation (e.g., at the N-pentyl chain, tail moieties)

Hydroxylation is a prominent metabolic pathway for this compound, occurring at various positions on the molecule. Hydroxylation is commonly observed on the N-pentyl side chain researchgate.netnih.govnih.govspringermedizin.de. Terminal hydroxylation of the N-pentyl chain is a primary metabolic route, leading to the formation of hydroxylated metabolites that can subsequently undergo glucuronidation researchgate.netnih.govnih.gov. Hydroxylations have also been reported to occur at the tail moieties, and in the case of related indazole compounds, hydroxylations are more common at these positions compared to indole (B1671886) compounds nih.govdiva-portal.org. Hydroxylation can also occur on the benzene (B151609) ring of the cumyl moiety researchgate.netnih.govnih.gov.

Dehydrogenation

Dehydrogenation has been identified as one of the biotransformations of this compound nih.govdiva-portal.orgresearchgate.netfrontiersin.orgwho.int. This process typically involves the removal of hydrogen atoms, often in conjunction with hydroxylation nih.govdiva-portal.org. Dehydrogenation can occur on the N-pentyl chain researchgate.netnih.govnih.gov.

N-Dealkylation

N-Dealkylation, the removal of an alkyl group from a nitrogen atom, is another significant phase I metabolic pathway for this compound nih.govdiva-portal.orgresearchgate.netfrontiersin.orgnih.gov. This process involves the cleavage of the bond between the nitrogen and the pentyl chain. N-dealkylation of the N-pentyl chain is a primary metabolic pathway, resulting in the formation of a metabolite where the pentyl group is removed researchgate.netnih.govnih.gov.

Dihydrodiol Formation

Dihydrodiol formation has been observed as a biotransformation for this compound and related compounds nih.govdiva-portal.orgresearchgate.netfrontiersin.orgnih.gov. This reaction typically involves the enzymatic addition of two hydroxyl groups to an aromatic ring or a double bond, leading to the formation of a dihydrodiol metabolite. For related compounds, dihydrodiol formation has been noted at the indole ring or tail moieties researchgate.netnih.gov.

Interactive Data Table: Tentatively Identified Phase I Metabolites of this compound

Based on research findings, the following table summarizes some of the tentatively identified phase I metabolites of this compound and their proposed biotransformations observed in in vitro studies. researchgate.netnih.govnih.gov

MetaboliteProposed Biotransformation(s)Detection in Human HepatocytesDetection in Rat Liver MicrosomesDetection in Human Liver Microsomes
C18N-Pentyl DealkylationYesYesYes
C21Hydroxylation (N-pentyl, terminal)YesYesYes
C22Hydroxylation (N-pentyl)YesYesYes
C23Carbonylation (N-pentyl)YesYesYes
C24Hydroxylation (indole)YesYesYes
C25Hydroxylation (indole)YesYesYes
C26Hydroxylation (benzene ring)YesYesYes
C27Hydroxylation (benzene ring)YesYesYes
C28Dehydrogenation (N-pentyl)YesYesYes
Parent-YesYesYes
Carbonyl Formation

Phase I metabolism of this compound includes oxidative transformations. While direct carbonyl formation on the core structure is not explicitly detailed for this compound in the provided sources, related synthetic cannabinoids with pentyl chains can undergo hydroxylation followed by dehydrogenation, leading to ketone formation on the alkyl tail. researchgate.netx-mol.com For Cumyl-PINACA, a related compound, a major metabolic pathway involves hydroxylation at the pentyl moiety, followed by a second hydroxylation or oxidation to a ketone. x-mol.com Given the structural similarities, a similar pathway involving oxidation of a hydroxylated intermediate on the pentyl chain of this compound to a carbonyl group is a plausible metabolic step.

Identification of Phase II Conjugation Pathways (e.g., Glucuronidation)

Phase II metabolism plays a significant role in the biotransformation of this compound. Glucuronidation has been identified as a primary phase II conjugation pathway for this compound and its metabolites. researchgate.netnih.govacs.orgnih.gov This process involves the conjugation of glucuronic acid to the parent compound or its phase I metabolites, increasing their water solubility and facilitating their excretion. Studies have tentatively identified numerous metabolites for this compound, with phase II glucuronidation being a key transformation. researchgate.netnih.govacs.org

Characterization of Metabolizing Cytochrome P450 (CYP) Isoenzymes Involved (e.g., CYP3A4, CYP3A5, CYP2C8, CYP2C9, CYP2C19)

The phase I oxidative metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes. Research indicates the involvement of CYP3A4 in the metabolism of this compound in human liver microsomes. biosynth.com Studies on the metabolism of structurally related cumyl compounds, such as CUMYL-THPINACA, have shown the involvement of mainly CYP3A4 and CYP3A5, with additional contributions from CYP2C8, CYP2C9, and CYP2C19 to a lesser extent. dntb.gov.uanih.govmdpi.com Based on these findings, it is likely that a similar panel of CYP enzymes, particularly CYP3A4 and CYP3A5, are the major contributors to the phase I biotransformation of this compound.

In Vivo Metabolic Studies in Preclinical Animal Models

In vivo metabolic studies, particularly in preclinical animal models such as rats, have provided crucial information regarding the pharmacokinetics and metabolic fate of this compound in a living system. researchgate.netnih.govacs.orgnih.gov These studies complement in vitro findings by offering a more comprehensive view of absorption, distribution, metabolism, and excretion.

Analysis of Parent Compound and Metabolite Detectability in Biological Matrices (e.g., Plasma, Urine)

Following administration in rats, the parent compound, this compound, has been shown to remain detectable in plasma for an extended period, up to 24 hours post-dosing. researchgate.netnih.govacs.orgnih.gov This suggests a relatively prolonged presence of the parent compound in circulation in this model. Metabolites of this compound are also detectable in biological matrices such as plasma and urine. researchgate.netnih.govacs.org The identification of metabolites in urine is particularly important for forensic and toxicological screening purposes, as parent synthetic cannabinoids are often extensively metabolized, making their detection in urine challenging. x-mol.com Twenty-eight metabolites have been tentatively identified for this compound in these studies. researchgate.netnih.govacs.orgnih.gov

Elucidation of Structure-Metabolism Relationships (SMRs) for this compound and Analogues

Investigating Structure-Metabolism Relationships (SMRs) helps to understand how variations in chemical structure affect metabolic pathways and the types of metabolites produced. This is particularly important for synthetic cannabinoids due to the constant emergence of new analogues with minor structural differences. researchgate.net

Studies comparing the metabolism of this compound with its fluorinated analogue, 5F-CUMYL-PICA, have shown that both compounds undergo similar primary metabolic pathways, resulting in the formation of identical metabolites following terminal hydroxylation or dealkylation of their respective N-alkyl chains (pentyl for this compound and 5-fluoropentyl for 5F-CUMYL-PICA). researchgate.netnih.gov

Comparing this compound with other synthetic cannabinoids bearing a cumyl moiety but different core structures or tail groups reveals further SMRs. For instance, while some cumyl derivatives are primarily hydroxylated on the pentyl side chain, others, like CUMYL-PEGACLONE, are mainly hydroxylated on the γ-carbolinone core. frontiersin.org This highlights how the core structure influences the preferred sites of metabolism.

Hydroxylations are commonly observed at the tail moieties, with a higher abundance for indole compounds like this compound compared to indazole compounds. nih.gov N-dealkylation is more prevalent for compounds with fluorinated tail chains. nih.gov

Studies have also investigated SMRs for other synthetic cannabinoids, providing a broader context for understanding the metabolic fate of this compound analogues. For example, clear SMRs have been identified for 4-pentenyl SCRAs, which can aid in predicting metabolites of emerging compounds. researchgate.net

Development of Potential Biomarkers for Analytical and Forensic Diagnostics based on Metabolite Identification

Due to the rapid and extensive metabolism of synthetic cannabinoids, including this compound, the parent compound is often present at low concentrations or undetectable in biological samples, particularly urine. frontiersin.orgnih.gov Therefore, the identification of stable and abundant metabolites is essential for analytical and forensic toxicology to reliably prove consumption. researchgate.netnih.govunibo.it

Studies on this compound and its analogues aim to identify suitable target metabolites that can serve as biomarkers. For this compound, the primary metabolic pathways involving terminal hydroxylation or dealkylation of the N-pentyl chain yield potential biomarker candidates. researchgate.netnih.gov The this compound N-pentanoic acid metabolite is considered a presumptive metabolite and a potential analytical reference standard. caymanchem.com

For related halogenated cumyl SCRAs, metabolites that retain halogen groups at the cumyl moieties, in various combinations of biotransformations, may be suitable as analytical biomarkers. nih.govdiva-portal.org

The identification of specific urinary biomarkers remains challenging due to the extensive metabolism and the potential for shared metabolites among structurally related compounds. unibo.it However, research using techniques like liquid chromatography-mass spectrometry (LC-MS) is instrumental in identifying and characterizing these metabolites in biological matrices such as urine and plasma. nih.govdiva-portal.orgresearchgate.net

Studies on other synthetic cannabinoids with cumyl moieties, such as CUMYL-THPINACA and ADAMANTYL-THPINACA, have identified abundant and characteristic di-hydroxylated metabolites as possible in vivo biomarkers for screening methods. nih.govmdpi.com Similarly, for 5F-CUMYL-PEGACLONE, the propionic acid metabolite was found to be the most abundant in urine, although it is not specific to this compound and can be formed from its non-fluorinated analogue. nih.govuniklinik-freiburg.de A metabolite hydroxylated at the γ-carbolinone core was suggested as a more reliable marker for differentiation. nih.govuniklinik-freiburg.de

These findings underscore the need for careful selection of metabolites as analytical targets to distinguish between closely related synthetic cannabinoids in forensic settings. researchgate.netnih.gov Monitoring a panel of metabolites, including both abundant and specific ones, is crucial for accurate diagnostic and forensic analysis. unibo.it

Advanced Analytical Methodologies for the Detection and Characterization of Cumyl Pica

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Cumyl-PICA and its metabolites from complex biological or seized material matrices before detection and characterization by mass spectrometry. This separation is crucial for reducing matrix interference and improving the sensitivity and specificity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a widely used technique for the analysis of synthetic cannabinoids, including certain cumyl derivatives caymanchem.comebi.ac.uk. GC-MS/MS allows for both qualitative identification and quantitative determination of target analytes.

A validated GC-MS/MS method has been developed for the quantification of 5F-CUMYL-PICA in human blood samples. This method involves sample preparation, such as solid-phase extraction (SPE), followed by GC separation and detection by tandem mass spectrometry. Specific chromatographic and mass spectrometric parameters are optimized for sensitive and selective detection.

For 5F-CUMYL-PICA, analysis using GC-chemical ionization/MS/MS has been employed for initial identification. A reported retention time for 5F-CUMYL-PICA on a specific GC column is 9.796 minutes. Another study reported a retention time of 8.22 minutes for the related compound 5F-CUMYL-PINACA using a different GC system.

Quantitative analysis by GC-MS/MS for 5F-CUMYL-PICA in blood samples has demonstrated a limit of detection (LOD) of 0.1 ng/mL and a limit of quantification (LOQ) of 0.50 ng/mL. The method performance characteristics, including recovery and matrix effects following SPE, have been evaluated.

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique offering high sensitivity and selectivity for the detection and quantification of synthetic cannabinoids in complex matrices, including biological fluids. LC-MS/MS minimizes interference from matrix components, making it suitable for trace analysis.

LC-ESI-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode has been utilized for the confirmation and quantification of synthetic cannabinoids, such as 5F-CUMYL-PINACA caymanchem.com. This approach relies on monitoring specific precursor-product ion transitions characteristic of the target analyte.

LC-MS/MS methods have also been employed for the identification of metabolites of synthetic cannabinoids. For 5F-CUMYL-PICA, a limit of detection (LOD) of 0.02 ng/mL and a limit of quantification (LOQ) of 0.1 ng/mL have been reported using LC-MS/MS.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for Comprehensive Metabolite Identification

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) is a valuable tool for the comprehensive analysis of synthetic cannabinoids and the identification of their metabolites. The high resolving power and accurate mass capabilities of QToF-MS, coupled with the chromatographic separation efficiency of UHPLC, enable the detection and tentative identification of a wide range of compounds, including unexpected metabolites.

Studies investigating the metabolism of cumyl derivatives, such as 4'F-CUMYL-5F-PICA, have utilized UHPLC-QToF-MS in data-dependent acquisition mode to identify metabolites. Analysis of in vitro incubations with human hepatocytes using this technique has revealed various biotransformations, including oxidative defluorination, hydroxylation with dehydrogenation, N-dealkylation, dihydrodiol formation, and glucuronidation. For 4'F-CUMYL-5F-PICA, ten metabolites were detected in such studies.

Metabolite identification using LC-QToF-MS typically involves criteria such as accurate mass measurement (low ppm error), characteristic retention time, sufficient signal-to-noise ratio, and matching isotope patterns.

Spectroscopic Characterization Methods

Spectroscopic methods provide complementary information to mass spectrometry, particularly for confirming the structural identity of isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds, including synthetic cannabinoids. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Various NMR experiments, such as 1D-1H-NMR, 1D-13C-NMR-APT, and HMBC, are employed for comprehensive structural characterization. Analysis of chemical shifts and coupling patterns in NMR spectra allows for the assignment of signals to specific nuclei within the molecule. Correlation spectroscopy (COSY), distortionless enhancement by polarization transfer (DEPT), and heteronuclear single quantum coherence (HSQC) experiments further aid in signal assignment and confirmation of structural fragments.

NMR spectroscopy has been successfully used to identify and confirm the structure of synthetic cannabinoids, including 5F-CUMYL-PINACA found in e-liquids caymanchem.com. It has also been used to confirm the structure of related compounds like Cumyl-CBMICA. While highly informative for structural confirmation, NMR spectroscopy is generally considered a sophisticated technique less commonly available for routine forensic analysis compared to GC-MS or LC-MS.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provide highly accurate mass measurements that allow for the determination of the elemental composition of an analyte. This is particularly valuable for identifying unknown compounds and metabolites.

Application of Real-Time and Retrospective Data Mining for SCRA Detection.

Data mining plays a significant role in the detection and identification of synthetic cannabinoid receptor agonists (SCRAs), especially with the continuous emergence of new structural analogs. Real-time and retrospective data mining approaches are applied to large analytical datasets generated from techniques like LC-MS/MS and GC-MS. This involves searching for characteristic fragmentation patterns, retention times, and accurate mass measurements that correspond to known SCRAs or suggest the presence of novel compounds.

For related SCRAs like CUMYL-THPINACA, in silico-assisted metabolite identification and structure elucidation have been performed using data-mining software. This indicates the application of computational tools to analyze complex mass spectrometry data, facilitating the identification of parent compounds and their metabolites in biological samples. Data mining can aid in the rapid identification of emerging SCRAs by comparing acquired spectra against continually updated databases and by flagging potential new compounds based on structural similarities to known substances.

Optimized Sample Preparation and Extraction Protocols for Biological and Seized Matrices (e.g., Solid Phase Extraction, Liquid-Liquid Extraction).

Effective sample preparation and extraction are critical steps to isolate this compound from complex biological matrices (such as blood, urine, and serum) and seized materials (like herbal blends or powders) before instrumental analysis. Various techniques are employed to clean up the sample matrix and concentrate the analyte.

Solid Phase Extraction (SPE) is a commonly used method for extracting this compound and related compounds from biological samples like blood. iiab.me Studies have assessed different SPE cartridges for their effectiveness in extracting these analytes, demonstrating high recovery rates. iiab.me Supported Liquid Extraction (SLE) and ISOLUTE C18 cartridges have also been evaluated for blood sample preparation. iiab.me

For seized materials, simple extraction with solvents like methanol (B129727) has been reported as effective for isolating synthetic cannabinoids like 5F-CUMYL-PINACA from herbal matrices, as these compounds are often soluble in such solvents. Following extraction, techniques like preparative/flash chromatography or Thin-Layer Chromatography (TLC) can be used for further purification if needed.

Sample preparation protocols for biological matrices often involve steps such as adding internal standards, spiking with known concentrations for calibration and quality control, and sometimes homogenization for solid tissues like brain. iiab.me

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision in Analytical Quantification.

Method validation is essential to ensure the reliability and suitability of analytical methods for the qualitative and quantitative determination of this compound in different matrices. Key validation parameters include sensitivity, selectivity, accuracy, and precision. iiab.me

Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration detectable, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For 5F-CUMYL-PICA in blood, reported LODs were around 0.1 ng/ml, and LOQs were 0.5 ng/ml. iiab.me

Selectivity (Specificity): Demonstrates that the method can uniquely identify and quantify the analyte in the presence of other components in the sample matrix, including endogenous substances, metabolites, and other potential interferents. This is typically evaluated by analyzing blank matrix samples and samples spiked with potential interfering substances.

Accuracy: Represents the closeness of measured values to the true concentration of the analyte. It is assessed by analyzing quality control samples spiked at known concentrations. For 5F-CUMYL-PICA in blood, accuracy values were reported to be within acceptable ranges (e.g., 2.4-5.5%). iiab.me

Precision: Describes the reproducibility of the measurements. It is evaluated by analyzing replicate samples at different concentration levels, both within the same analytical run (intra-assay precision) and across different runs on different days (inter-assay precision). Reported precision values for 5F-CUMYL-PICA in blood were also within acceptable limits (e.g., intra-assay precision of 4.6–7.7% and inter-assay precision of 6.4–8.3%). iiab.me

Other validation parameters often assessed include linearity (the ability to obtain results directly proportional to the analyte concentration over a defined range) and matrix effects (the influence of the sample matrix on the ionization of the analyte). iiab.me

Here is a table summarizing typical validation data for a method quantifying 5F-CUMYL-PICA in blood:

ParameterValue (5F-CUMYL-PICA in Blood)Source Method
LOD0.1 ng/mlGC-MS/MS
LOQ0.5 ng/mlGC-MS/MS
Accuracy (Range)2.4–5.5%GC-MS/MS
Precision (Intra)4.6–7.7%GC-MS/MS
Precision (Inter)6.4–8.3%GC-MS/MS
Recovery (SPE)91.40%GC-MS/MS
Matrix Effect15% (SPE)GC-MS/MS

Analysis of Thermal Degradation Products of this compound.

The analysis of thermal degradation products is important, particularly for synthetic cannabinoids like this compound, which are often consumed by smoking or vaporization, involving exposure to high temperatures. Studies have investigated the thermal stability of this compound and the products formed upon heating.

When heated to temperatures above 400 °C, this compound undergoes thermal degradation. Specific thermal degradation products identified for this compound include alpha-methylstyrene (B127712) (detected at 400 °C) and toluene (B28343) (detected at 600 °C and 800 °C).

Furthermore, research indicates a general degradative pathway for carboxamide-type synthetic cannabinoids, including this compound, which involves the formation of indole- or indazole-amide intermediates followed by dehydration to indole- or indazole-carbonitriles. This degradation process can also lead to the liberation of potentially toxic products, such as cyanide, at high temperatures. The formation of these thermal degradants highlights the potential exposure risks associated with the inhalation of vaporized or smoked this compound.

Mechanistic Insights into Biological Actions of Cumyl Pica in Preclinical Models

Investigation of Cannabinoid Receptor-Mediated Physiological Effects in Animal Models

Preclinical studies in animal models, particularly rodents, have been instrumental in characterizing the in vivo effects of Cumyl-PICA. These investigations often assess a battery of physiological and behavioral endpoints known as the "cannabinoid tetrad," which typically includes modulation of thermoregulation, cardiovascular effects, catalepsy, and antinociception. These effects are largely mediated by the activation of cannabinoid receptor type 1 (CB1 receptors), which are abundant in the central nervous system. drugsandalcohol.iemdpi.comnih.gov

Modulation of Thermoregulation (e.g., Induction of Hypothermia)

A characteristic effect of potent cannabinoid receptor agonists in rodents is the induction of hypothermia, a significant reduction in body temperature. Studies involving this compound have demonstrated its ability to produce this effect in rats. For instance, administration of this compound at doses of 1 mg/kg and higher has been shown to induce significant hypothermia in rats. acs.orgfrontiersin.orgfrontiersin.org Another study using a dose of 3 mg/kg also reported significant hypothermic effects in rats, observed at various time points post-injection, including 15 and 30 minutes, and 1, 2, and 4 hours. nih.gov This hypothermic effect is consistent with the known actions of other synthetic cannabinoid receptor agonists (SCRAs) and Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. drugsandalcohol.ienih.govfrontiersin.orgnih.gov

Cardiovascular Effects (e.g., Bradycardia)

Synthetic cannabinoids can also exert effects on the cardiovascular system. Bradycardia, a slowing of the heart rate, is another effect commonly associated with cannabinoid receptor activation. Research on this compound in rats has indicated that it can induce bradycardia. Studies using biotelemetry in rats have shown that this compound, at doses of 1 mg/kg, produced significant bradycardic effects. acs.orgresearchgate.net Analysis revealed that this compound significantly reduced heart rate over several hours following administration, including at doses as low as 0.3 mg/kg. acs.org

Other Central Nervous System Effects (e.g., Catalepsy, Antinociception)

Beyond thermoregulation and cardiovascular function, this compound's effects on the central nervous system have been explored, including assessments of catalepsy and antinociception. Catalepsy, characterized by a waxy rigidity and failure to correct an imposed posture, and antinociception, the reduction of sensitivity to painful stimuli, are part of the classic cannabinoid tetrad observed in rodents. drugsandalcohol.iemdpi.comnih.gov While some studies on related compounds like 5F-MDMB-PICA explicitly detail these effects and their reversal by CB1 antagonists nih.gov, research specifically on this compound within the provided search results primarily focuses on hypothermia and bradycardia. However, the inclusion of catalepsy and antinociception as components of the typical cannabinoid tetrad suggests that these effects would likely be observed with this compound as well, consistent with its activity as a cannabinoid receptor agonist. drugsandalcohol.iemdpi.comnih.gov

Delineation of CB1 Receptor Involvement in In Vivo Observed Effects through Antagonist Reversal Studies

To confirm that the observed in vivo physiological effects of this compound are mediated specifically by CB1 receptors, antagonist reversal studies are conducted. These studies involve administering a selective CB1 receptor antagonist, such as rimonabant, prior to the administration of this compound. If the effects of this compound are blocked or significantly reduced by the antagonist, it provides strong evidence for CB1 receptor mediation.

Studies investigating this compound have utilized this approach. Pretreatment with a CB1 antagonist has been shown to reverse the hypothermic effects induced by this compound in rats. acs.orgresearchgate.net This reversal by a CB1-selective antagonist, but not a CB2-selective antagonist, confirms that the hypothermia is primarily mediated through the activation of CB1 receptors. acs.org Similar antagonist reversal is expected for other CB1-mediated effects like bradycardia, catalepsy, and antinociception, based on the known pharmacology of cannabinoid agonists and findings with related compounds. nih.govunipd.it

Pharmacokinetic Profiling of this compound in Preclinical Animal Systems

Pharmacokinetic studies in preclinical animal systems aim to understand how the body absorbs, distributes, metabolizes, and excretes this compound. This information is crucial for interpreting in vivo pharmacological effects and predicting potential metabolic pathways.

Studies using rat and human liver microsomes and hepatocytes have suggested that this compound undergoes rapid metabolic clearance in vitro. nih.govresearchgate.net However, in vivo studies in rats have indicated that the metabolism is more prolonged, with the parent compound remaining detectable in plasma up to 24 hours post-dosing. nih.govresearchgate.net This discrepancy between in vitro and in vivo metabolism might be attributable to factors such as sequestration into adipose tissue, which can delay elimination. researchgate.net

Metabolic profiling of this compound in rats has tentatively identified numerous metabolites, primarily resulting from phase I oxidative transformations and phase II glucuronidation. nih.govresearchgate.net A significant metabolic pathway involves terminal hydroxylation or dealkylation of the N-pentyl chain. nih.govresearchgate.net

Linking Molecular Receptor Activation Profiles to Observed In Vivo Biological Actions

The in vivo biological actions of this compound observed in preclinical models are directly linked to its molecular receptor activation profile, particularly its activity at cannabinoid receptors. In vitro studies have characterized this compound as a potent agonist at both CB1 and CB2 receptors. acs.orgresearchgate.net

Data from fluorometric assays of membrane potential have shown that this compound is a potent and efficacious agonist at CB1 receptors, with EC50 values in the nanomolar range. acs.orgresearchgate.net While it also shows activity at CB2 receptors, it generally exhibits selectivity for CB1 activation. acs.orgresearchgate.net

The observed in vivo effects, such as hypothermia and bradycardia, are consistent with the known physiological responses mediated by CB1 receptor activation by agonists. drugsandalcohol.iemdpi.comnih.govacs.orgresearchgate.net The potency of this compound in inducing these effects in vivo aligns with its high potency as a CB1 agonist in vitro. Studies have shown a correlation between in vitro CB1 binding affinity and functional potency with in vivo potency for related compounds, suggesting that the strong CB1 activation by this compound at the molecular level translates to robust physiological effects in living organisms. nih.gov The finding that a CB1 antagonist reverses the in vivo effects further solidifies this link, demonstrating that the activation of CB1 receptors is the primary driver of the observed biological actions of this compound in preclinical models. acs.orgresearchgate.net

Mechanistic Investigation of Pro-convulsant Properties in Relation to CB1 Receptor Agonism

This compound, an indole-3-carboxamide based synthetic cannabinoid, functions as a potent agonist at cannabinoid type 1 (CB1) receptors in preclinical models. Research indicates that synthetic cannabinoid receptor agonists (SCRAs), including those structurally related to this compound, can induce pro-convulsant effects, and these actions are significantly mediated through their interaction with CB1 receptors.

Studies investigating the mechanism of action of related cumylamine-derived SCRAs, such as CUMYL-4CN-BINACA and 5F-CUMYL-P7AICA, have provided key insights into the role of CB1 receptor agonism in eliciting seizure activity. For instance, CUMYL-4CN-BINACA, a potent CB1 receptor agonist, has been shown to produce pro-convulsant effects in mice. frontiersin.orgmq.edu.aunih.gov Importantly, pretreatment with the selective CB1 receptor antagonist SR141716 has been demonstrated to reduce or block these pro-convulsant effects in mice. frontiersin.orgmq.edu.auresearchgate.netwikipedia.org Conversely, administration of a CB2 receptor antagonist did not affect the pro-convulsant activity of CUMYL-4CN-BINACA, further supporting the primary involvement of CB1 receptors in this effect. researchgate.netwikipedia.org

While direct detailed mechanistic studies specifically on this compound's pro-convulsant properties in isolation are less extensively documented in the provided search results compared to some of its analogs, the available data on this compound's high affinity and potent agonism at the CB1 receptor are crucial. This compound exhibits Ki values of 59.21 nM at CB1 receptors and EC50 values of 11.98 nM at CB1 receptors, demonstrating potent activity at this receptor subtype. Another study assessing this compound's receptor binding affinity and function in signaling assays reported high affinity for human CB1 receptors and greater maximal effects in signaling compared to Δ9-tetrahydrocannabinol (THC).

Given the structural similarities between this compound and other cumylamine-derived SCRAs known to cause CB1-mediated convulsions in preclinical models, the pro-convulsant effects potentially associated with this compound are strongly inferred to operate through a similar mechanism involving potent activation of CB1 receptors in the central nervous system. The high efficacy and potency of this compound at CB1 receptors are consistent with the pharmacological profile of other SCRAs that induce seizures.

The following table summarizes key findings related to the CB1 receptor activity of this compound and relevant analogs, highlighting the link to observed in vivo effects where available.

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)In Vivo Effect (Preclinical Models)CB1 Antagonist Effect on In Vivo EffectSource
This compoundhCB159.21 nM11.98 nMHypothermia, Bradycardia (Rats)Reversal of Hypothermia mq.edu.au
CUMYL-4CN-BINACAhCB12.6 nM0.58 nMPro-convulsant activity (Mice), Hypothermia (Mice)Blockade/Reduction of Pro-convulsant effects, Partial blockade of Hypothermia frontiersin.orgmq.edu.auresearchgate.netwikipedia.org
5F-CUMYL-P7AICACB1Not specifiedNanomolar affinitiesHypothermia (Mice)CB1-dependent mechanism for hypothermia nih.govresearchgate.net
5F-CUMYL-PICAhCB1High affinityHigh potencyHypothermia, Bradycardia (Rats)Reversal of Hypothermia mq.edu.au

Interactive Data Table Description:

The table above presents key pharmacological data. Ideally, an interactive version would allow users to:

Sort the data by compound, receptor, binding affinity, functional potency, or in vivo effect.

Filter the data by compound or receptor type.

Click on a compound name to potentially view more detailed information or related studies (if linked).

This data underscores the potent interaction of this compound and its analogs with the CB1 receptor, providing a mechanistic basis for their observed biological effects in preclinical models, including the pro-convulsant activity noted with structurally similar compounds.

Q & A

What are the primary metabolic pathways of Cumyl-PICA in human and rat models, and how do these inform forensic identification strategies?

Basic Research Question
this compound undergoes extensive phase I oxidative transformations (e.g., hydroxylation, dealkylation) and phase II glucuronidation, producing 28 metabolites in both human and rat hepatocyte models . Key metabolites include terminal hydroxylation products of the N-pentyl chain, which are critical for distinguishing this compound from structurally similar synthetic cannabinoids. Researchers should prioritize liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to identify these metabolites in biological matrices, as overlapping metabolites with analogs like 5F-CUMYL-PICA complicate forensic differentiation .

How can the PICO framework be adapted to design in vivo studies investigating this compound’s pharmacokinetic properties?

Basic Research Question
The PICO framework (Population, Intervention, Comparison, Outcome) guides experimental design by:

  • Population : Specify animal models (e.g., Sprague-Dawley rats) and relevant biological matrices (plasma, urine) .
  • Intervention : Define dosing regimens (e.g., 3 mg/kg intraperitoneal administration) and sampling time points .
  • Comparison : Use control groups to assess baseline metabolic profiles and hypothermic effects .
  • Outcome : Measure clearance rates, metabolite abundance, and physiological outcomes (e.g., body temperature changes) . This structure ensures reproducibility and aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) .

What methodological approaches resolve contradictions between in vitro and in vivo metabolic clearance rates of this compound?

Advanced Research Question
Discrepancies arise due to factors like adipose tissue sequestration in vivo, which delays elimination compared to in vitro microsomal models . To address this:

  • Conduct parallel in vitro (hepatocyte incubations) and in vivo (plasma/urine sampling) studies under matched conditions.
  • Use kinetic modeling to account for tissue distribution and non-linear pharmacokinetics.
  • Validate findings with complementary techniques (e.g., GC-MS for volatile metabolites, LC-HRMS for polar conjugates) .

How can researchers optimize analytical workflows to distinguish this compound metabolites from those of structurally related synthetic cannabinoids?

Advanced Research Question
Leverage high-resolution mass spectrometry (HRMS) to detect subtle structural differences (e.g., fluorine substitution in 5F-CUMYL-PICA) and quantify unique fragment ions. Combine this with:

  • Database Mining : Cross-reference spectral libraries for synthetic cannabinoid metabolites .
  • Isotopic Labeling : Track specific metabolic pathways (e.g., deuterated analogs for dealkylation studies) .
  • Statistical Validation : Apply multivariate analysis to differentiate co-eluting metabolites in complex biological samples .

What ethical and practical considerations are critical when designing animal studies on this compound’s neuropharmacological effects?

Basic Research Question
Adhere to the FINER criteria’s ethical pillar by:

  • Minimizing animal use through power calculations and shared control groups .
  • Monitoring adverse effects (e.g., hypothermia, locomotor suppression) in real time .
  • Obtaining approval from institutional animal ethics committees, with justification for dosing routes and humane endpoints .

How should researchers address challenges in quantifying low-abundance this compound metabolites in human forensic samples?

Advanced Research Question
Employ sensitivity-enhancing strategies:

  • Sample Preconcentration : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from urine/plasma .
  • Ion Mobility Spectrometry : Separate isobaric metabolites with identical mass-to-charge ratios .
  • Quality Controls : Spike internal standards (e.g., deuterated analogs) to validate recovery rates and matrix effects .

What systematic review methodologies are most effective for synthesizing toxicological data on this compound?

Advanced Research Question
Apply PRISMA guidelines with PICO-structured searches:

  • Databases : PubMed, Embase, and forensic toxicology repositories .
  • Search Terms : Combine This compound, synthetic cannabinoids, metabolism, and pharmacokinetics with Boolean operators .
  • Inclusion Criteria : Prioritize peer-reviewed studies with in vitro/in vivo correlation data .
  • Risk of Bias Assessment : Use tools like SYRCLE for animal studies to evaluate methodological rigor .

How can cross-disciplinary approaches improve mechanistic insights into this compound’s receptor interactions?

Advanced Research Question
Integrate computational chemistry (molecular docking simulations) with in vitro receptor-binding assays:

  • Docking Studies : Predict binding affinities at CB1/CB2 receptors using software like AutoDock Vina .
  • Functional Assays : Validate predictions via cAMP inhibition or β-arrestin recruitment assays in transfected cell lines .
  • Data Triangulation : Correlate computational and experimental results with behavioral outcomes in animal models .

What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Basic Research Question
Use non-linear regression (e.g., sigmoidal dose-response curves) to model hypothermic effects and metabolite concentrations. Key steps:

  • Normalization : Adjust for inter-individual variability using body weight or baseline temperature .
  • Confounding Variables : Apply mixed-effects models to account for sampling time points and batch effects .
  • Software Tools : Implement analyses in R (drc package) or GraphPad Prism for reproducibility .

How should researchers structure publications to meet journal requirements for this compound data transparency?

Basic Research Question
Follow guidelines such as those from the Beilstein Journal of Organic Chemistry:

  • Main Text : Summarize key findings (e.g., metabolite counts, clearance rates) without duplicating tables .
  • Supplementary Data : Provide raw LC-HRMS spectra, kinetic parameters, and animal ethics approval documents .
  • Reproducibility : Detail experimental protocols (e.g., microsome incubation conditions) in a standalone section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.